molecular formula C11H16N2O3S B5163636 N-ethyl-4-[(ethylsulfonyl)amino]benzamide

N-ethyl-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B5163636
M. Wt: 256.32 g/mol
InChI Key: ILXTVUURZMBERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[(ethylsulfonyl)amino]benzamide, also known as AEBSF, is a protease inhibitor commonly used in scientific research. It is a small molecule that inhibits serine proteases, which are enzymes that play important roles in various physiological processes. AEBSF has been widely used in biochemical and physiological studies due to its specificity and effectiveness in inhibiting serine proteases.

Mechanism of Action

N-ethyl-4-[(ethylsulfonyl)amino]benzamide inhibits serine proteases by irreversibly modifying their active sites. Serine proteases have a catalytic triad consisting of a serine residue, a histidine residue, and an aspartic acid residue. N-ethyl-4-[(ethylsulfonyl)amino]benzamide reacts with the serine residue and forms a covalent bond, which blocks the catalytic activity of the protease. The irreversibility of this reaction makes N-ethyl-4-[(ethylsulfonyl)amino]benzamide a potent inhibitor of serine proteases.
Biochemical and Physiological Effects
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can affect various physiological processes such as blood clotting, digestion, and inflammation. N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been used to study the roles of serine proteases in cancer, inflammation, and viral infections. It has also been used in drug discovery to screen for new serine protease inhibitors.

Advantages and Limitations for Lab Experiments

N-ethyl-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that is specific for serine proteases, which makes it a potent inhibitor. It is also relatively stable and easy to handle. However, N-ethyl-4-[(ethylsulfonyl)amino]benzamide has some limitations. It is irreversible, which means that it cannot be used to study reversible inhibition of serine proteases. It also has some side effects such as inhibition of other enzymes and cytotoxicity at high concentrations.

Future Directions

N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been widely used in scientific research, but there are still many future directions for its application. One direction is to develop new serine protease inhibitors based on the structure of N-ethyl-4-[(ethylsulfonyl)amino]benzamide. Another direction is to study the roles of serine proteases in various diseases and develop new treatments based on the inhibition of these proteases. Additionally, N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be used to study the interactions between serine proteases and their inhibitors, which can help to elucidate the mechanisms of protease inhibition. Overall, N-ethyl-4-[(ethylsulfonyl)amino]benzamide has many potential applications in scientific research and drug discovery.

Synthesis Methods

N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be synthesized by reacting N-ethyl-4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-ethyl-4-[(ethylsulfonyl)amino]benzamide as the main product along with some side products. The purity of N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be improved by recrystallization or chromatography.

Scientific Research Applications

N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been widely used in scientific research to inhibit serine proteases. Serine proteases play important roles in various physiological processes such as blood clotting, digestion, and inflammation. Inhibiting serine proteases can help to elucidate their roles in these processes and develop new treatments for related diseases. N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been used to study the roles of serine proteases in cancer, inflammation, and viral infections. It has also been used in drug discovery to screen for new serine protease inhibitors.

properties

IUPAC Name

N-ethyl-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-12-11(14)9-5-7-10(8-6-9)13-17(15,16)4-2/h5-8,13H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXTVUURZMBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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